molecular formula C23H20N6O3 B2566393 5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1172471-29-2

5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2566393
CAS No.: 1172471-29-2
M. Wt: 428.452
InChI Key: BWHKBPBRDOGFFM-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that features a unique combination of structural motifs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the indene derivative, followed by the formation of the oxadiazole ring, and finally, the construction of the pyrrolo[3,4-d][1,2,3]triazole core. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the development of more efficient catalysts and greener reaction conditions would be essential for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development. Its unique structure could interact with biological targets in novel ways.

    Medicine: The compound could be explored for its therapeutic potential, particularly if it exhibits activity against specific diseases or conditions.

    Industry: In materials science, the compound might be used to develop new materials with unique properties, such as improved conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione lies in its combination of structural motifs, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c1-13-5-7-15(8-6-13)21-24-18(32-26-21)12-28-20-19(25-27-28)22(30)29(23(20)31)17-10-9-14-3-2-4-16(14)11-17/h5-11,19-20H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHKBPBRDOGFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC6=C(CCC6)C=C5)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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